2-methoxy-4,5-dimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
2-METHOXY-4,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes methoxy, dimethyl, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
N-alkylation of primary amines: This can be achieved using various catalysts such as LiAlH4, NaBH4, tin, or iron.
Coupling reactions: Suzuki–Miyaura coupling is a widely used method for forming carbon-carbon bonds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-METHOXY-4,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-4,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar methoxy and dimethyl structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Shares similar functional groups and synthetic routes.
Uniqueness
2-METHOXY-4,5-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H25N3O4S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H25N3O4S/c1-15-5-7-18(8-6-15)19-9-10-22(25-24-19)29-12-11-23-30(26,27)21-14-17(3)16(2)13-20(21)28-4/h5-10,13-14,23H,11-12H2,1-4H3 |
InChI Key |
MUOGJQCCIXSGLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC |
Origin of Product |
United States |
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